N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O5S/c1-26-6-5-18-15(22)16(23)19-14-12-8-27(24,25)9-13(12)20-21(14)11-4-2-3-10(17)7-11/h2-4,7H,5-6,8-9H2,1H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQRASOTGYJJLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide (CAS Number: 899750-81-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core with a chlorophenyl group and an oxalamide moiety. Its molecular formula is C17H19ClN4O6S, and it has a molecular weight of approximately 442.9 g/mol. The presence of the dioxido groups contributes to its unique reactivity and biological properties.
The biological activity of this compound is largely attributed to its interaction with various molecular targets. It may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. This modulation can lead to effects such as:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of certain cancer cell lines.
- Antioxidant Activity : Research indicates that it can mitigate oxidative stress in biological systems, particularly in erythrocytes exposed to toxic substances like 4-nonylphenol .
- Anti-inflammatory Effects : Similar compounds in the thieno[3,4-c]pyrazole class have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Antioxidant Properties
Studies have shown that this compound exhibits significant antioxidant activity. In experiments conducted on Clarias gariepinus (African catfish), this compound reduced the percentage of altered erythrocytes when exposed to 4-nonylphenol compared to control groups. The results are summarized in the following table:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| With Compound | 12 ± 1.03 |
This indicates that the compound effectively protects against oxidative damage in fish erythrocytes .
Anticancer Activity
The thieno[3,4-c]pyrazole derivatives have been explored for their anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specific pathways affected include those involving cyclin-dependent kinases (CDKs) and apoptosis-related proteins such as caspases.
Anti-inflammatory Effects
Research has indicated that compounds within this class can inhibit phosphodiesterase enzymes, which play a role in inflammatory processes. This suggests potential applications in treating conditions characterized by chronic inflammation.
Case Studies
- Antioxidant Efficacy in Aquatic Models : A study evaluated the protective effects of the compound against oxidative stress induced by environmental pollutants in fish models. The findings highlighted its capacity to lower oxidative markers and protect erythrocyte integrity.
- Cancer Cell Line Studies : Various thieno[3,4-c]pyrazole derivatives have been tested against human cancer cell lines (e.g., breast cancer). These studies revealed dose-dependent inhibition of cell growth and induction of apoptosis.
Q & A
Basic Research Question: How can the synthesis of this compound be optimized for higher yields and purity?
Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction parameters. For example:
- Solvent Selection : Polar aprotic solvents like DMF (as in ) or dichloromethane (as in ) are preferred for nucleophilic substitutions or coupling reactions.
- Catalyst/Base : Use K₂CO₃ (1.2 mmol) to deprotonate intermediates, as demonstrated in thiol alkylation reactions .
- Coupling Agents : Carbodiimide-based reagents (e.g., EDC·HCl in ) facilitate amide bond formation under mild conditions (273 K, 3 hours) .
- Purification : Column chromatography or recrystallization from methanol/acetone mixtures (1:1) can isolate pure crystals, as shown in acetamide synthesis .
Basic Research Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR & MS : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., 3-chlorophenyl, 2-methoxyethyl groups). High-resolution mass spectrometry (HRMS) validates molecular weight.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., R₂²(8) graph-set motifs in ) to confirm stereochemistry and intermolecular interactions .
- FT-IR : Identify sulfone (5,5-dioxido) stretches (~1300–1150 cm⁻¹) and amide carbonyls (~1650 cm⁻¹).
Advanced Research Question: How can computational modeling predict the compound’s reactivity or binding interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS. Input crystallographic data (bond lengths, angles) from analogues ( ) for accuracy .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.
- COMSOL Multiphysics : Simulate reaction kinetics or diffusion processes in multi-phase systems (e.g., membrane separation, ) for scaled-up synthesis .
Advanced Research Question: What mechanistic insights explain conflicting data in sulfone-mediated reactions involving this compound?
Methodological Answer:
- Isotopic Labeling : Use ³⁵S-labeled sulfone groups to trace reaction pathways and identify intermediates.
- Kinetic Studies : Monitor reaction progress via HPLC under varying temperatures/pH. Compare with analogous systems ( ) to resolve contradictions in product distributions .
- In Situ Spectroscopy : Raman or IR spectroscopy can detect transient species (e.g., sulfonic acid intermediates) that may explain divergent outcomes.
Advanced Research Question: How can crystallographic data resolve discrepancies in proposed hydrogen-bonding networks?
Methodological Answer:
- Hydrogen-Bond Analysis : Use Mercury software to calculate donor-acceptor distances and angles from X-ray data (e.g., N—H⋯N interactions in ). Compare with theoretical models .
- Temperature-Dependent Crystallography : Collect data at 100 K and 298 K to assess thermal motion effects on hydrogen-bond stability.
- Polymorph Screening : Explore crystallization conditions (e.g., solvent mixtures) to identify dominant packing motifs and validate reproducibility.
Advanced Research Question: How to design experiments linking this compound’s structure to its biological or catalytic activity?
Methodological Answer:
- Structure-Activity Relationships (SAR) : Synthesize derivatives with modified substituents (e.g., methoxyethyl to ethoxyethyl) and compare bioactivity. Reference analogues in for design inspiration .
- Enzyme Assays : Use fluorescence-based assays to measure inhibition constants (Kᵢ) against target enzymes (e.g., kinases).
- Theoretical Frameworks : Apply the "lock-and-key" model ( ) to hypothesize binding modes, then validate via docking simulations .
Advanced Research Question: What methodologies address contradictions in solubility or stability data across studies?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then analyze degradation products via LC-MS.
- Dynamic Light Scattering (DLS) : Measure particle size distribution in aqueous/organic solvents to assess aggregation tendencies.
- Thermogravimetric Analysis (TGA) : Quantify thermal stability under nitrogen/oxygen atmospheres to identify decomposition thresholds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
